molecular formula C6H6N4OS B12121173 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one CAS No. 91184-06-4

7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one

Cat. No.: B12121173
CAS No.: 91184-06-4
M. Wt: 182.21 g/mol
InChI Key: HGJLLONXGPLCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Properties

CAS No.

91184-06-4

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

7-methyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

InChI

InChI=1S/C6H6N4OS/c1-3-2-4(11)10-5(7-3)8-9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)

InChI Key

HGJLLONXGPLCEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)NNC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using a copper bromide/1,10-phenanthroline system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and cost-effective reagents and conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazolo or pyrimidine rings.

    Substitution: The methyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one exhibits potent antimicrobial properties.

  • Mechanism : The compound's structure allows it to interact effectively with bacterial enzymes and membranes.
  • Case Study : In vitro studies have shown that this compound can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.21 μM .

Antimalarial Activity

The compound has been evaluated for its potential as an antimalarial agent.

  • Research Findings : A study designed a library of compounds based on the triazolo-pyridine scaffold and identified several derivatives with significant activity against Plasmodium falciparum. Notable compounds demonstrated IC50 values of 2.24 μM and 4.98 μM .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties.

  • In Silico Studies : Molecular docking studies indicate potential binding interactions with cancer-related targets, which could lead to the development of new anticancer therapies .

Material Science Applications

Beyond biological applications, 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one is being explored for use in material science.

Organic Electronics

The unique electronic properties of the compound make it suitable for applications in organic electronics.

  • Conductivity Studies : Preliminary studies indicate that films made from this compound exhibit promising conductivity and stability under various environmental conditions .

Photovoltaic Cells

Research is ongoing into the use of this compound in the development of photovoltaic materials.

  • Performance Metrics : Early-stage experiments suggest that incorporating this compound into photovoltaic cells can enhance their efficiency by improving charge transport properties .

Mechanism of Action

The mechanism of action of 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity by binding to their active sites. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfanyl group, in particular, offers unique reactivity compared to other triazolopyrimidine derivatives.

Biological Activity

7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent studies.

  • Molecular Formula : C₆H₆N₄OS
  • Molecular Weight : 166.20 g/mol
  • CAS Number : 3886-55-3
  • Density : 1.6 g/cm³
  • Boiling Point : 241.6 °C

Synthesis

The synthesis of 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one typically involves multi-step reactions starting from readily available precursors. Various methods have been reported in the literature, including the use of isothiocyanates and hydrazines to form the triazole ring fused with a pyrimidine structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds similar to 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one have demonstrated significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
H12MGC-8039.47Inhibits ERK signaling pathway
H12HCT-1169.58Induces apoptosis
H12MCF-713.1Cell cycle arrest (G2/M phase)

The compound H12 has shown to inhibit key proteins involved in cell proliferation and survival, such as ERK1/2 and AKT, leading to reduced tumor growth and increased apoptosis in treated cells .

Antimicrobial Activity

The antimicrobial properties of triazolo derivatives are well-documented. For example, related compounds have exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate their effectiveness:

CompoundBacterial StrainMIC (μg/mL)
3bStaphylococcus aureus16
4eEscherichia coli32
4hCandida albicans8

These findings suggest that compounds like 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one may serve as promising candidates for developing new antimicrobial agents .

The biological activities of 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one can be attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways : The compound has been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by regulating apoptotic proteins.
  • Antibacterial Mechanisms : By disrupting bacterial cell wall synthesis or function, these compounds can effectively inhibit bacterial growth.

Case Studies

Several case studies have explored the efficacy of triazolo derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a derivative similar to 7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one showed promising results in patients with resistant bacterial infections.
  • Case Study 2 : Laboratory studies demonstrated that treatment with this compound led to significant tumor regression in xenograft models of breast cancer.

Q & A

Basic: What are the standard synthetic protocols for 7-methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one?

A one-pot synthesis is commonly employed using 5-amino[1,2,4]triazole and ethyl-2-chloro-3-oxobutanoate in xylene with p-TsOH·H₂O (5% w/w) as a catalyst under reflux for 12 hours. The product is isolated via filtration and recrystallized from organic solvents (e.g., ethanol/dioxane) . Alternative routes involve oxidative cyclization of hydrazones using iodobenzene diacetate for regioselective ring closure .

Basic: How is the compound characterized structurally, and what spectral techniques are critical?

1H/13C NMR and HRMS are essential for confirming regiochemistry and substituent positions. Key diagnostic signals include:

  • 1H NMR : Methyl protons at δ 2.1–2.5 ppm and sulfanyl protons at δ 3.8–4.2 ppm.
  • 13C NMR : Carbonyl resonance at δ 160–165 ppm and heterocyclic carbons at δ 140–150 ppm .
    X-ray crystallography resolves ambiguities in tautomeric forms (e.g., linear vs. angular isomers) .

Advanced: How can researchers address contradictions in regioselectivity during synthesis?

Regioselectivity conflicts (e.g., linear vs. angular isomers) arise from tautomeric intermediates. DFT calculations (HOMO energy analysis) and X-ray crystallography differentiate between tautomers A (linear) and B (angular). For example, norbornene-based precursors favor angular isomers due to steric constraints .

Advanced: What strategies optimize catalytic conditions for eco-friendly synthesis?

Cellulose sulfuric acid (5–10 mol%) in dioxane at 80°C achieves high yields (75–85%) with reduced environmental impact compared to traditional acids (e.g., p-TsOH). This catalyst also minimizes side reactions like dimerization .

Advanced: How to establish structure-activity relationships (SAR) for biological activity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 7-methyl position to enhance STAT3 inhibition .
  • Bioassays : Test against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using MTT assays. IC₅₀ values <10 μM indicate promising activity .

Advanced: What analytical challenges exist in distinguishing tautomeric forms, and how are they resolved?

Tautomers (e.g., 5(8H)-one vs. 5(1H)-one) exhibit overlapping NMR signals. Variable-temperature NMR and HPLC-MS with deuterated solvents (e.g., DMSO-d₆) clarify dynamic equilibria. X-ray crystallography provides definitive proof, as seen in angular vs. linear triazolopyrimidines .

Advanced: How to evaluate metabolic stability and identify degradation pathways?

  • HRMS (exact mass 354.0174) tracks metabolites like 1-mercapto-4-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e]triazolo[4,3-a]pyrimidin-5(4H)-one .
  • In vitro hepatic microsome assays quantify oxidative degradation (e.g., CYP450-mediated sulfanyl group oxidation).

Advanced: What reaction mechanisms explain unexpected rearrangements, such as Dimroth-type transformations?

Under acidic conditions, N⁴-acyl-2′-deoxycytidine derivatives undergo cyclization to triazolo[4,3-c]pyrimidin-5(6H)-ones, followed by Dimroth rearrangement in basic media to yield triazolo[1,5-c]pyrimidin-5(6H)-ones. X-ray analysis confirms the stereochemical outcome .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.